molecular formula C8H5FO3 B1343120 4-Fluoro-2-formylbenzoic acid CAS No. 1186047-15-3

4-Fluoro-2-formylbenzoic acid

Cat. No.: B1343120
CAS No.: 1186047-15-3
M. Wt: 168.12 g/mol
InChI Key: KLAAXTKTDRQPOF-UHFFFAOYSA-N
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Description

4-Fluoro-2-formylbenzoic acid is an organic compound with the molecular formula C8H5FO3 It is characterized by the presence of a fluorine atom at the fourth position and a formyl group at the second position on the benzoic acid ring

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-formylbenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as esterification and condensation. For instance, this compound can undergo esterification reactions with alcohols, forming esters that are useful intermediates in organic synthesis . Additionally, it can participate in alcohol-aldehyde condensation reactions, which are crucial in the formation of larger, more complex molecules . These interactions highlight the compound’s versatility and importance in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . This modulation can lead to changes in the levels of various metabolites, impacting overall cellular function. Furthermore, the compound’s ability to interact with specific proteins and enzymes can influence cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The formyl group in this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme activity, affecting metabolic pathways and cellular processes. Additionally, the fluorine atom in the compound can participate in hydrogen bonding and van der Waals interactions, further influencing its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under ambient conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis . These findings underscore the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. For example, the compound can be metabolized by aldehyde dehydrogenases, leading to the formation of 4-fluoro-2-carboxybenzoic acid . This metabolic conversion can affect the levels of other metabolites in the cell, influencing overall metabolic flux. Additionally, this compound can interact with coenzymes such as NAD+ and NADH, further modulating its metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Post-translational modifications, such as phosphorylation or acetylation, can also affect the compound’s localization and activity. These modifications can alter the compound’s binding affinity for specific proteins and enzymes, influencing its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-formylbenzoic acid can be synthesized through several methods. One common approach involves the use of a Suzuki-Miyaura coupling reaction. This method typically employs a palladium catalyst and boronic acid derivatives to form the desired carbon-carbon bonds under mild conditions . Another method involves the oxidation of 4-fluorobenzaldehyde using suitable oxidizing agents .

Industrial Production Methods: Industrial production of this compound often involves the diazonium salt method, where 4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom. The resulting product is then hydrolyzed to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-formylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 4-Fluoro-2-carboxybenzoic acid.

    Reduction: 4-Fluoro-2-hydroxymethylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-formylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-formylbenzoic acid is unique due to the specific positioning of the fluorine and formyl groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields of research.

Properties

IUPAC Name

4-fluoro-2-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAAXTKTDRQPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186047-15-3
Record name 4-fluoro-2-formylbenzoic acid
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